Benzonitrile, 2-fluoro-5-[(hydroxyimino)methyl]-
Overview
Description
Benzonitrile, 2-fluoro-5-[(hydroxyimino)methyl]- is an organic compound with the molecular formula C8H5FN2O It is a derivative of benzonitrile, where the benzene ring is substituted with a fluoro group at the 2-position and a hydroxyimino group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzonitrile, 2-fluoro-5-[(hydroxyimino)methyl]- typically involves the reaction of 2-fluoro-5-formylbenzonitrile with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction is carried out in a solvent mixture of methanol and water. The general reaction scheme is as follows:
- Dissolve 2-fluoro-5-formylbenzonitrile in a mixture of methanol and water.
- Add hydroxylamine hydrochloride to the solution.
- Introduce sodium carbonate to the reaction mixture to neutralize the hydrochloric acid formed.
- Stir the reaction mixture at room temperature for several hours.
- Isolate the product by filtration and purify it by recrystallization.
Industrial Production Methods
Industrial production methods for Benzonitrile, 2-fluoro-5-[(hydroxyimino)methyl]- may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include additional steps such as solvent recovery and waste management to ensure environmental compliance.
Chemical Reactions Analysis
Types of Reactions
Benzonitrile, 2-fluoro-5-[(hydroxyimino)methyl]- can undergo various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form a nitro group.
Reduction: The hydroxyimino group can be reduced to form an amine group.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst or under basic conditions.
Major Products Formed
Oxidation: 2-Fluoro-5-nitrobenzonitrile
Reduction: 2-Fluoro-5-aminomethylbenzonitrile
Substitution: Various substituted benzonitriles depending on the nucleophile used.
Scientific Research Applications
Benzonitrile, 2-fluoro-5-[(hydroxyimino)methyl]- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of Benzonitrile, 2-fluoro-5-[(hydroxyimino)methyl]- depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The molecular targets and pathways involved can vary, but common targets include enzymes involved in metabolic pathways and receptors involved in signal transduction.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-5-methylbenzonitrile
- 2-Fluoro-5-nitrobenzonitrile
- 2-Fluoro-5-aminomethylbenzonitrile
Uniqueness
Benzonitrile, 2-fluoro-5-[(hydroxyimino)methyl]- is unique due to the presence of both a fluoro group and a hydroxyimino group on the benzene ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
218301-30-5 |
---|---|
Molecular Formula |
C8H5FN2O |
Molecular Weight |
164.14 g/mol |
IUPAC Name |
2-fluoro-5-(hydroxyiminomethyl)benzonitrile |
InChI |
InChI=1S/C8H5FN2O/c9-8-2-1-6(5-11-12)3-7(8)4-10/h1-3,5,12H |
InChI Key |
XURKAMDMPSCECA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C=NO)C#N)F |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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